4-NITRO-2,2'-BIPYRIDINE-N-OXIDE

Vue d'ensemble

Description

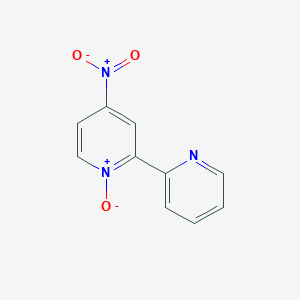

4-NITRO-2,2'-BIPYRIDINE-N-OXIDE is a chemical compound with the molecular formula C10H7N3O3 and a molecular weight of 217.18 g/mol. It is also known by other names such as 4-Nitro-2,2’-bipyridine-N-oxide . This compound is characterized by the presence of a nitro group and an oxido group attached to a bipyridine structure, making it an interesting subject for various chemical studies.

Méthodes De Préparation

The synthesis of 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE typically involves the nitration of 2,2’-bipyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro derivative is then oxidized using hydrogen peroxide or other suitable oxidizing agents to form the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent production quality.

Analyse Des Réactions Chimiques

Coordination Chemistry and Metal Complex Formation

The compound acts as a bidentate ligand, forming stable complexes with transition metals. Key findings include:

-

Copper-Catalyzed Homocoupling :

-

Deprotonation of C2–H by t-BuOLi generates a lithium-pyridine N-oxide intermediate.

-

Transmetallation with Cu(OAc)₂ forms a copper complex, enabling oxidative coupling.

-

Air oxidation yields 2,2'-bipyridine-N,N'-dioxide derivatives.

-

-

Rhodium-Catalyzed Bishydroarylation :

-

Rh(I) complexes undergo oxidative C–H activation followed by olefin insertion.

-

Sequential reductive elimination produces alkylated bipyridine products.

-

Deoxygenative Homocoupling

Under metal-free conditions, the N-oxide group participates in deoxygenation:

-

Base-Mediated SNAr Mechanism :

-

t-BuOK induces nucleophilic aromatic substitution between pyridine N-oxide units.

-

Elimination of LiOH yields 2,2'-bipyridine-N-oxide.

-

-

AIBN-Promoted Deoxygenation :

-

Radical initiation by AIBN removes oxygen functionalities.

-

Direct formation of 2,2'-bipyridines (non-oxidized) in gram-scale synthesis.

-

Functionalization and Stability

-

Nitro Group Reactivity : The nitro substituent at the 4' position enhances electrophilicity, enabling further reductions or substitutions (e.g., conversion to amino groups under hydrogenation).

-

Thermal Stability : Maintains integrity under high-temperature catalysis (e.g., 100°C in sulfuric acid) but may decompose under prolonged oxidative stress .

Comparative Reactivity

The nitro and N-oxide groups synergistically influence reactivity compared to analogs:

| Compound | Key Functional Groups | Reactivity Difference |

|---|---|---|

| 4'-Chloro-2,2'-bipyridine | Chlorine | Reduced electrophilicity; weaker metal binding |

| 2,2'-Bipyridine | None | Lacks oxidative coupling capability |

Applications De Recherche Scientifique

Coordination Chemistry

Ligand Properties:

4-NO2-bipy-N-oxide serves as a versatile bidentate ligand due to its ability to coordinate with transition metals. The nitro group enhances the electron-withdrawing properties of the bipyridine framework, which can stabilize metal complexes through π-acceptor interactions.

Metal Complexes:

Research indicates that complexes formed with this ligand exhibit unique properties suitable for various applications, including catalysis and sensing. For instance, the synthesis of ruthenium complexes using 4-NO2-bipy-N-oxide has been explored for their luminescent properties, making them useful in time-resolved luminescence immunoassays. These complexes demonstrate high quantum yields and long luminescence lifetimes, essential for sensitive detection methods .

Catalytic Applications

Catalytic Activity:

4-NO2-bipy-N-oxide has been investigated as a catalyst in several organic reactions. Its role as a ligand in palladium-catalyzed cross-coupling reactions has shown promising results. The presence of the nitro group can influence the electronic environment around the metal center, enhancing catalytic efficiency .

Homocoupling Reactions:

The compound has also been utilized in homocoupling reactions of pyridine N-oxides, where it facilitates the formation of symmetrical bipyridines under mild conditions. The reaction conditions can be optimized to yield high selectivity and efficiency .

Synthesis of Functionalized Bipyridines

Synthetic Routes:

The synthesis of 4-NO2-bipy-N-oxide is often achieved through various methodologies involving nitro-substitution on bipyridine derivatives. One notable approach includes the use of acetyl chloride in reflux conditions to introduce the nitro group effectively .

Functionalization Potential:

This compound can serve as a precursor for further functionalization, allowing for the development of more complex bipyridine derivatives that can be tailored for specific applications in materials science and medicinal chemistry.

Case Study 1: Ruthenium Complexes in Immunoassays

A study demonstrated the application of ruthenium(II) complexes derived from 4-NO2-bipy-N-oxide in immunoassay techniques. These complexes exhibited excellent luminescent properties that were leveraged for sensitive detection methods in biological assays .

Case Study 2: Catalytic Efficiency in Organic Synthesis

Research highlighted the efficiency of 4-NO2-bipy-N-oxide as a ligand in palladium-catalyzed reactions, showcasing improved yields and selectivity compared to traditional ligands. This underscores its potential utility in synthetic organic chemistry .

Data Table

Mécanisme D'action

The mechanism of action of 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro and oxido groups play a crucial role in its reactivity and binding affinity. The compound can participate in redox reactions, influencing cellular pathways and biochemical processes. Specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions .

Comparaison Avec Des Composés Similaires

4-NITRO-2,2'-BIPYRIDINE-N-OXIDE can be compared with other similar compounds such as:

4-Nitropyridine N-oxide: Similar in structure but with a single pyridine ring.

2,2’-Bipyridine: Lacks the nitro and oxido groups, making it less reactive in certain contexts.

4-Nitro-2,2’-bipyridine: Similar but without the oxido group, affecting its chemical properties and reactivity

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

4-Nitro-2,2'-bipyridine-N-oxide (4-NO) is a derivative of bipyridine that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a nitro group at the 4-position and an N-oxide functional group, which significantly influence its chemical behavior and biological interactions. Understanding the biological activity of 4-NO is crucial for its potential applications in medicinal chemistry, particularly in drug development.

4-NO is a pale yellow crystalline solid with a molecular formula of C10H8N2O3. Its structure can be represented as follows:

The biological activity of 4-NO is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to alterations in cellular functions.

Key Mechanisms:

- Nitroreduction : The nitro group can be reduced by nitroreductase enzymes, generating reactive species that can bind to DNA or proteins, potentially leading to cytotoxic effects.

- Enzyme Inhibition : 4-NO has been reported to inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs and lead to significant drug-drug interactions .

Antimicrobial Activity

Research indicates that 4-NO exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory activity |

| Escherichia coli | Moderate activity |

Antiparasitic Activity

In addition to antibacterial effects, 4-NO has shown activity against parasitic infections. It interacts with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum, indicating its potential as an antimalarial agent .

Case Studies

- Antitubercular Activity : A study investigated the structure-activity relationship (SAR) of nitro compounds similar to 4-NO, revealing that modifications at the nitrogen and oxygen positions could enhance their potency against Mycobacterium tuberculosis. The findings suggest that 4-NO could serve as a lead compound for developing new antitubercular agents .

- Prodrug Activation : Research into prodrug strategies involving bipyridine derivatives demonstrated that 4-NO could be activated via nitroreduction in cancer therapy contexts. This activation pathway allows for targeted delivery of cytotoxic agents within tumor environments, enhancing therapeutic efficacy while minimizing systemic toxicity .

Toxicity and Safety Profile

While 4-NO shows promising biological activities, its safety profile must be considered. Preliminary toxicity studies indicate moderate cytotoxicity in mammalian cell lines, necessitating further investigation into its therapeutic window and potential side effects .

Propriétés

IUPAC Name |

4-nitro-1-oxido-2-pyridin-2-ylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-12-6-4-8(13(15)16)7-10(12)9-3-1-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXORGAZSDCKPSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=[N+](C=CC(=C2)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391532 | |

| Record name | 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14163-00-9 | |

| Record name | 4-Nitro-1-oxo-2-(pyridin-2-yl)-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-2,2'-BIPYRIDINE-N-OXIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.